(1R,3E,7E,11S)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene
Description
Significance of Humulene (B1216466) Epoxide II as a Sesquiterpenoid Metabolite
Humulene epoxide II belongs to the vast class of sesquiterpenoids, which are 15-carbon isoprenoids. researchgate.net These compounds are secondary metabolites in plants, often playing crucial roles in defense mechanisms against herbivores and pathogens. biosynth.com The introduction of an epoxide group to the humulene carbon skeleton significantly alters its chemical reactivity and biological properties. biosynth.com This structural modification makes humulene epoxide II a versatile molecule in plant secondary metabolism. biosynth.com
The biosynthesis of humulene epoxide II originates from farnesyl diphosphate (B83284) (FPP), a central precursor for all sesquiterpenes. vulcanchem.com The cyclization of FPP by specific enzymes yields α-humulene, which is subsequently oxidized to form humulene epoxide II. vulcanchem.comwikipedia.org This process is particularly notable in the brewing industry, where the oxidation of α-humulene from hops during wort boiling contributes to the characteristic hoppy aroma of many beers through the formation of humulene epoxide II and its subsequent hydrolysis products. vulcanchem.comwikipedia.orgkuleuven.be
Overview of Current Research Landscape on Humulene Epoxide II
The current research on humulene epoxide II is multifaceted, exploring its natural occurrence, biological activities, and potential applications. It has been identified as a significant component of the essential oils of various plants, including hops (Humulus lupulus), ginger (Zingiber officinale), and certain Callicarpa and Senecio species. vulcanchem.comchemfaces.com
Recent studies have highlighted the potential of humulene epoxide II in several areas of pharmacological interest. Research indicates that it possesses anti-inflammatory, antimicrobial, and anticancer properties. biosynth.comresearchgate.net For instance, it has shown inhibitory effects against certain cancer cell lines and has been investigated for its antimalarial activity against Plasmodium falciparum. vulcanchem.comontosight.ai The mode of action is thought to be linked to its ability to interact with biological membranes, which can influence cell signaling and enzyme functions due to its lipophilic nature. biosynth.com
Scope and Objectives of the Research Outline
This article aims to provide a comprehensive overview of the chemical and biological aspects of humulene epoxide II. It will delve into its chemical identity, natural sources, and the detailed findings from recent research into its biological activities. The objective is to present a scientifically accurate and thorough account of the current understanding of this significant sesquiterpenoid, supported by detailed data tables.
Chemical and Physical Properties
Humulene epoxide II is chemically defined as (1R,3E,7E,11R)-1,5,5,8-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene. ontosight.ainih.gov It is an oxygenated derivative of α-humulene, a monocyclic sesquiterpene. vulcanchem.com The incorporation of an epoxide functional group into the 11-membered ring of humulene is a key structural feature. vulcanchem.comontosight.ai
| Property | Value | Source |
| Molecular Formula | C15H24O | biosynth.comvulcanchem.com |
| Molecular Weight | 220.35 g/mol | biosynth.comvulcanchem.com |
| Appearance | Oil | vulcanchem.com |
| Boiling Point | 285.6 °C (Predicted) | |
| Melting Point | 168-169.5 °C | |
| Density | 0.907±0.06 g/cm³ (Predicted) | |
| Solubility | Soluble in organic solvents like chloroform (B151607) and ethyl acetate (B1210297). | vulcanchem.comchemfaces.com |
Natural Occurrence and Biosynthesis
Humulene epoxide II is a widely distributed natural product in the plant kingdom. vulcanchem.com It is a significant component of the essential oils of numerous aromatic plants.
| Plant Species | Part of Plant | Percentage of Humulene Epoxide II in Essential Oil | Source |
| Callicarpa americana | --- | 13.9% | |
| Aframomum djalonensis | --- | 12.7% | |
| Centrolobium paraense (orinocense variety) | --- | 16.86% | revistabionatura.com |
| Senecio nudicaulis | --- | 21.25% | chemfaces.com |
| Humulus lupulus (Hops) | Flowering cone | Up to 40% in noble hop varieties | vulcanchem.comwikipedia.org |
| Zingiber officinale (Ginger) | Rhizomes | Present | vulcanchem.comchemfaces.com |
| Rhaponticum carthamoides (Cultivated) | Roots and Rhizomes | 11.55% | mdpi.com |
The biosynthesis of humulene epoxide II starts with farnesyl diphosphate (FPP), which is cyclized by humulene synthase to form α-humulene. vulcanchem.com This is followed by an enzymatic epoxidation to yield humulene epoxide II. vulcanchem.com This pathway is a key part of the plant's defense mechanism. biosynth.com
Detailed Research Findings
Biological Activities
Research into the biological effects of humulene epoxide II has revealed a range of activities, positioning it as a compound of interest for further investigation.
| Activity | Organism/Cell Line | Observed Effect | Source |
| Antimalarial | Plasmodium falciparum | Inhibition of parasite growth. | vulcanchem.comchemfaces.com |
| Anticancer | Various cancer cell lines | Cytotoxic effects. | ontosight.ai |
| Antibacterial | Staphylococcus aureus, Enterococcus faecalis | Active against these bacteria. | revistabionatura.com |
| Antifungal | --- | Inhibits the growth of certain microorganisms. | ontosight.ai |
| Insecticidal | Lasioderma serricorne, Tribolium castaneum, Attagenus piceus | Moderate contact toxicity. | chemfaces.com |
| Anti-inflammatory | --- | Possesses anti-inflammatory properties. | researchgate.net |
Analytical Data
The structural elucidation of humulene epoxide II has been achieved through various spectroscopic techniques.
NMR Spectroscopy Data (in C6D6)
| Carbon Atom | 13C Chemical Shift (δ in ppm) | 1H Chemical Shift (δ in ppm) |
| 1 | 40.59 | 1.87 (dd, J = 13.6, 9.0, Hβ), 1.77 (br dd, J = 13.7, 5.9, Hα) |
| 2 | 125.76 | 4.88 (m) |
| 3 | 132.01 | – |
| 4 | 36.99 | 2.00 (m, Hβ), 1.93 (m, Hα) |
| 5 | 25.28 | 2.01 (m, Hβ), 1.26 (m, Hα) |
| 6 | 61.23 | 2.39 (dd, J = 10.1, 3.6) |
| 7 | 62.51 | – |
| 8 | 43.02 | 2.47 (dd, J = 12.5, 5.4, Hα), 1.69 (dd, J = 12.5, 10.5, Hβ) |
| 9 | 122.94 | 5.12 (ddd, J = 15.9, 10.1, 5.3) |
| 10 | 142.64 | 4.96 (d, J = 16.0) |
| 11 | 36.47 | – |
| 12 | 29.06 | 0.98 (s) |
| 13 | 25.83 | 1.01 (s) |
| 14 | 17.49 | 1.13 (br s) |
| 15 | 15.06 | 1.34 (br s) |
Source: rsc.org
Mass Spectrometry Data (GC-MS)
| m/z Top Peak | m/z 2nd Highest | m/z 3rd Highest |
| 109 | 43 | 96 |
Source: nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
19888-34-7 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(1R,3E,7E,11S)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene |
InChI |
InChI=1S/C15H24O/c1-12-6-7-13-15(4,16-13)10-5-9-14(2,3)11-8-12/h5,8-9,13H,6-7,10-11H2,1-4H3/b9-5+,12-8+/t13-,15+/m0/s1 |
InChI Key |
QTGAEXCCAPTGLB-RWRNEBBCSA-N |
Isomeric SMILES |
C/C/1=C\CC(/C=C/C[C@@]2([C@@H](O2)CC1)C)(C)C |
Canonical SMILES |
CC1=CCC(C=CCC2(C(O2)CC1)C)(C)C |
Appearance |
Oil |
Origin of Product |
United States |
Occurrence and Biological Distribution of Humulene Epoxide Ii
Plant Kingdom Sources of Humulene (B1216466) Epoxide II
Piper coruscans Research
The essential oil derived from the leaves of Piper coruscans has been analyzed, revealing the presence of humulene epoxide II as a significant constituent. Studies indicate that humulene epoxide II constitutes between 3.6% and 4.1% of the leaf essential oil in this species researchgate.netnih.govdntb.gov.uanih.gov. This finding places Piper coruscans as a notable botanical source for this compound.
Zingiber officinale (Ginger) Research
Zingiber officinale, commonly known as ginger, is another plant source where humulene epoxide II has been identified. Research on the essential oils of ginger rhizomes has reported the presence of humulene epoxide II, with concentrations typically ranging from 0.2% to 0.5% nih.gov. This indicates that while present, it is generally found in lower quantities in ginger compared to some Piper species.
Other Botanical Sources
Beyond Piper coruscans and Zingiber officinale, humulene epoxide II has been detected in other botanical sources.
Aframomum melegueta: Research on Aframomum melegueta (grains of paradise) has identified humulene epoxide II as a component in its essential oils, particularly in seed oils from certain regions nih.govnist.govresearchgate.netamazonaws.com.
Alpinia japonica: The essential oil of Alpinia japonica has been found to contain humulene epoxide II, where it has been noted as a major spasmolytic principle nih.govresearchgate.netvulcanchem.com.
Humulus lupulus (Hops): Humulene epoxide II is also found in hops (Humulus lupulus), contributing to the characteristic "hoppy" aroma of beer. In noble hop varieties, it can constitute up to 40% of the essential oil vulcanchem.combiosynth.comwikipedia.org.
Microbial and Other Biological Origins of Humulene Epoxide II
Based on the reviewed literature, specific research identifying humulene epoxide II as a metabolite produced by fungi was not found. The primary biological origins identified are botanical and insect-related.
Humulene epoxide II has been identified as a component in the defensive secretions of certain insects. Specifically, in the larvae of the plant bug Hotea gambiae, humulene epoxide II is reported as a major component of the secretion from the first abdominal gland, playing a role in chemical defense nih.govlancs.ac.ukannualreviews.orgscilit.com.
Fungal Metabolite Research
Quantitative Variability of Humulene Epoxide II Across Biological Sources
The concentration of humulene epoxide II varies significantly across its different biological sources. This variability can be influenced by factors such as plant species, geographical origin, plant part used, and extraction methods.
| Biological Source | Reported Concentration Range | Citation(s) |
| Piper coruscans (leaf oil) | 3.6–4.1% | researchgate.netnih.govdntb.gov.uanih.gov |
| Zingiber officinale (rhizome) | 0.2–0.5% | nih.gov |
| Alpinia japonica | Major constituent | nih.govresearchgate.netvulcanchem.com |
| Aframomum melegueta (seed oil) | Detected | nih.govnist.govresearchgate.netamazonaws.com |
| Humulus lupulus (noble hops) | Up to 40% | vulcanchem.combiosynth.comwikipedia.org |
| Hotea gambiae (larval secretion) | Major component | nih.govlancs.ac.ukannualreviews.orgscilit.com |
| Senecio nudicaulis | 21.25% | chemfaces.combiocrick.com |
| Zanthoxylum dissitum (roots) | 29.4% | chemfaces.combiocrick.com |
| Zingiber zerumbet var. darcyi | 2.5% | researchgate.net |
| Zingiber atroporphyreus | 7.4% | vjs.ac.vn |
Note: Concentrations are typically reported as a percentage of the essential oil content unless otherwise specified. "Major constituent" or "Major component" indicates a significant presence without a precise percentage in the cited literature.
Compound Names Mentioned:
Humulene epoxide II
α-humulene
β-caryophyllene
Caryophyllene (B1175711) oxide
Linalool
(E)-nerolidol
α-copaene
α-muurolol
α-selinene
β-selinene
(E)-β-caryophyllene
(1S,5S)-(-)-α-pinene
(1S,5S)-(-)-β-pinene
(R)-(-)-α-phellandrene
(R)-(+)-limonene
(R)-(-)-linalool
β-ionone
Muurola-4,10(14)-dien-1β-ol
α-pinene
β-pinene
Limonene
β-phellandrene
(E)-2-decenal
(E)-4-oxohex-2-enal
n-tridecane
(E)-2-hexenal
n-dodecane
α-zingiberene
Geranial
Neral
Camphene
Eucalyptol
β-bisabolene
Anethole
Fenchyl acetate (B1210297)
Alloaromadendrene
β-bisabolol
Globulol
Arcurcumene
Sabinene
Terpinene-4-ol
Zerumbone
α-farnesene
β-eudesmol
Ledane
(E,E)-farnesylacetone
α-cadinol
Myrtenyl acetate
β-eudesmene
Eugenol
Germacrene D
Eugenol
α-humulen
Humulene oxide II
Diepicedrene-1-oxide
Z,Z,Z-1,5,9,9-tetramethyl-1,4,7-cycloundecatriene
δ-cadinol
β-cubebene
4-terpineol
Germacrene D-4-ol
epi-α-cadinol
epi-α-muurolol
β-cedrene
Zerumbone
α-humulene
Humulene epoxide I
Humulene epoxide III
Humulenol I
Humulenol II
Humulene 1,2-epoxide
Humulene 6,7-epoxide
9-epi-(E)-caryophyllene
Caryophyllene oxide
Isospathulenol
Selina-3,11-dien-6α-ol
γ-Eudesmole
epi-Cedrol
Biosynthetic Pathways and Chemical Transformations of Humulene Epoxide Ii
Enzymatic Pathways Leading to Humulene (B1216466) Epoxide II Formation
The biosynthesis of humulene epoxide II is intricately linked to the metabolism of α-humulene, a common sesquiterpene found in various plants, notably hops.
Epoxidation Reactions in Sesquiterpene BiosynthesisEpoxidation, the addition of an oxygen atom across a carbon-carbon double bond to form an epoxide ring, is a common transformation in the biosynthesis of sesquiterpenesresearchgate.netbiorxiv.orgresearchgate.netpnas.orgresearchgate.net. Cytochrome P450 enzymes (CYPs) are central to these processes, catalyzing a wide array of oxidative reactions, including epoxidationresearchgate.netresearchgate.netresearchgate.netpnas.orgnih.govwikipedia.org. These enzymes are crucial for introducing oxygen functionality into terpene skeletons, leading to diverse secondary metabolites. In the context of humulene, epoxidation reactions are responsible for converting the parent sesquiterpene into its epoxide derivatives, such as humulene epoxide IIagraria.com.brkuleuven.be.
Biomimetic Studies and Chemical Rearrangements of Humulene Epoxides
The chemical reactivity of humulene epoxides, particularly their propensity to undergo rearrangements under various conditions, has been a subject of extensive study. These studies often employ biomimetic approaches, seeking to replicate or understand natural transformations.
Transannular Cyclizations StudiesTransannular cyclization, where a bond is formed between atoms that are not adjacent in the ring system, is a key reaction pathway for humulene epoxidesresearchgate.netcore.ac.ukstir.ac.ukacs.orgoup.comresearcher.lifebaranlab.org. These studies often involve the use of Lewis acids like BF₃·OEt₂ to initiate these cyclizations. For example, studies have demonstrated the conformationally selective transannular cyclization of humulene 9,10-epoxide, leading to the synthesis of cyclohumulanoids such as dl-bicyclohumulenone and dl-africanolresearchgate.net. Similarly, the acid-catalyzed cyclization of humulene 2,3-epoxide has been investigated, yielding products that shape specific conformers of the epoxideacs.orgoup.com. These transannular reactions are crucial for understanding how the humulene skeleton can be transformed into more complex polycyclic structures, mirroring potential biosynthetic pathwayscore.ac.ukstir.ac.uk.
Compound List:
α-Humulene
Humulene Epoxide II
Humulene Epoxide I
Humulene Epoxide III
Humulene Diepoxide
Humulenol II
Humuladienone
Humulenol I
Humulol
β-Caryophyllene
β-Caryophyllene Oxide
Zederone
Germacrone
Pentalenolactone
Costunolide
Parthenolide
Kauniolide
Germacrene A
Germacrene B
Hedycaryol
Drimenol
Phytuberin
Zerumbone
8-hydroxy-α-humulene
Humulene-6,7-epoxide
Viridiflorol
Africanol
Bicyclohumulenone
Hirsutene
Protoilludane
Marasmane
Illudane
Africane
Pentalenane
Senoxydane
Sterpurane
Isolactarane
Coriolin
Avenacin A-1
Salvinorin
Isocomene
Coriolin
Coriolide
Naupliolide
Oxidation Products and Their Derivatization Research
The chemical transformations of humulene, the precursor to humulene epoxide II, involve oxidation reactions that yield various oxygenated products. Humulene itself can undergo oxidation under ambient conditions, leading to the formation of humulene-5,6-oxide over extended periods baranlab.org. Humulene epoxide I has also been identified as a direct oxidation product of α-humulene, with its formation potentially explaining the absence of α-humulene in certain biological or environmental samples mdpi.com.
Research focusing on the oxidation of sesquiterpenes, including α-humulene, is crucial for understanding the formation of secondary organic aerosol (SOA) in atmospheric chemistry researchgate.netcopernicus.org. These studies frequently employ advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), to identify and quantify the resulting oxidation products researchgate.netcopernicus.org. To enhance the detectability and separability of these often semi-volatile and oxygenated compounds, derivatization techniques, such as silylation, are commonly utilized prior to GC-MS analysis researchgate.netcopernicus.orgosti.gov. For instance, GC-MS analysis of silylated compounds derived from α-humulene oxidation has been instrumental in characterizing these complex mixtures researchgate.net. The molecular weight of humulene epoxide II is approximately 220.35 g/mol biosynth.com.
Table 1: Identified Oxidation Products Related to Humulene and Analytical Methodologies
| Compound Name | Precursor/Related Compound | Identified as Oxidation Product of | Common Analytical Method (with Derivatization) | Primary Research Context | Reference(s) |
| Humulene epoxide II | α-Humulene | α-Humulene | GC-MS (Silylation) | SOA Formation, Plant Oils | biosynth.combaranlab.org |
| Humulene-5,6-oxide | α-Humulene | α-Humulene | Ambient oxidation | Chemical Transformation | baranlab.org |
| Humulene epoxide I | α-Humulene | α-Humulene | GC-MS (Silylation) | SOA Formation, Beer Aroma | mdpi.com |
| Sesquiterpene Oxides | Various Sesquiterpenes | Various Sesquiterpenes | GC-MS (Silylation), SV-TAG | Atmospheric Chemistry | researchgate.netcopernicus.orgosti.gov |
Metabolic Fate and Biotransformation of Humulene Epoxide II in Biological Systems
Humulene epoxide II has been recognized as a potential metabolite derived from the biotransformation of α-humulene and β-caryophyllene nih.gov. Within biological systems, such as the fermentation processes carried out by Saccharomyces cerevisiae, polar terpenoid compounds, including humulene epoxides, can persist and contribute significantly to the characteristic aroma profiles of fermented products like beer researchgate.net.
During fermentation, yeasts are known to biotransform various components of essential oils. This biotransformation can involve the sorption of compounds, including humulene and its oxidation products like humulene epoxide I, onto the yeast cell biomass researchgate.net. The observed absence of α-humulene in certain biological matrices has been attributed to its metabolic conversion into humulene epoxide I, highlighting a potential pathway for its transformation within living organisms or during processing mdpi.comresearchgate.net. Furthermore, humulene epoxide II has been detected in a range of food items, including alcoholic beverages, allspices, gingers, various herbs, and rosemaries . Its presence in these diverse food matrices indicates its occurrence within biological systems and suggests its potential utility as a biomarker for the consumption of these specific food products .
Advanced Analytical Methodologies for Humulene Epoxide Ii Research
Chromatographic Techniques for Isolation and Quantification
Chromatographic methods are indispensable for separating Humulene (B1216466) epoxide II from mixtures, such as essential oils or plant extracts, and for quantifying its presence.
Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, including Humulene epoxide II. This powerful combination allows for both the separation of components within a mixture and their subsequent identification based on their mass spectra and retention times or indices.
Humulene epoxide II has been identified and quantified in numerous essential oils derived from various plant species, such as Zanthoxylum dissitum, Piper coruscans, Juniperus oxycedrus, Tagetes filifolia, Pinus pinea, and Humulus lupulus chemfaces.comnih.govjmaterenvironsci.comnih.govcurrentsci.combibliotekanauki.pluns.ac.rs. The identification process typically involves comparing the mass spectrum and retention index (RI) of the eluting compound with those of known standards or spectral libraries (e.g., NIST, Wiley) chemfaces.comjmaterenvironsci.combibliotekanauki.pluns.ac.rsnih.gov.
Different GC columns and temperature programs can yield varying retention indices. For instance, on a non-polar HP-Innowax column, Humulene epoxide II has been reported with retention indices around 1606 uns.ac.rs and 2045 nist.gov. On DB-5 or DB-5ms columns, reported RIs fall in the range of 1591-1638 nih.govjmaterenvironsci.comnih.govcurrentsci.combibliotekanauki.pl. These variations underscore the importance of specifying chromatographic conditions when reporting analytical data.
The mass spectrum of Humulene epoxide II provides characteristic fragmentation patterns that aid in its identification. Its molecular formula is C15H24O, with a molecular weight of approximately 220.35 g/mol nist.govnih.gov. Key fragment ions (m/z) observed in GC-MS analyses include peaks at 109 and 67 nih.gov.
Table 1: Gas Chromatography Retention Indices for Humulene Epoxide II
| Compound | Column Type | Retention Index (RI) | Reference(s) |
|---|---|---|---|
| Humulene epoxide II | HP-Innowax | 1606 | uns.ac.rs |
| Humulene epoxide II | HP-Innowax | 2045 | nist.gov |
| Humulene epoxide II | DB-5ms | 1591 | nih.gov |
| Humulene epoxide II | DB-5ms | 1608 | nih.gov |
| Humulene epoxide II | DB-5 | 1601 | jmaterenvironsci.com |
| Humulene epoxide II | Non-polar | 1608 | nih.gov |
| Humulene epoxide II | HP-5MS | 1600 | unipi.itunimi.it |
| Humulene epoxide II | DB-5MS | 1614 | bibliotekanauki.pl |
Table 2: Key Mass Spectrometry Data for Humulene Epoxide II
| Parameter | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C15H24O | nist.govnih.gov |
| Molecular Weight | 220.35 g/mol | nist.govnih.gov |
High-Performance Liquid Chromatography (HPLC) coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS) is a powerful technique for analyzing complex mixtures, particularly those containing less volatile or thermally labile compounds that are not amenable to GC. ESI is a soft ionization technique that efficiently ionizes molecules from liquid samples, allowing them to be analyzed by mass spectrometry while preserving their molecular structure metwarebio.comamericanpharmaceuticalreview.comwikipedia.org.
HPLC-ESI-MS has been utilized in the analysis of plant extracts and essential oils to identify and characterize components, including Humulene epoxide II unipi.itunimi.itresearchgate.netmdpi.com. This method is valuable for identifying compounds in fractions obtained from chromatographic separations or for direct analysis of complex matrices where GC might be less suitable researchgate.netmdpi.comresearchgate.net. The ESI interface effectively bridges the gap between the liquid phase of HPLC and the vacuum environment of the mass spectrometer, enabling sensitive detection and characterization of analytes wikipedia.org.
As a chiral molecule, Humulene epoxide II can exist as stereoisomers. Enantioselective chromatography, employing chiral stationary phases, is essential for separating and analyzing these enantiomers nih.govnih.govcurrentsci.comrsc.orgresearchgate.net. Research has demonstrated the preparation and separation of stereoisomers of humulene epoxides using HPLC on chiral stationary phases rsc.org. While enantioselective GC has been applied to other chiral compounds in essential oils, specific detailed enantioselective analysis of Humulene epoxide II itself is less frequently reported, though its presence on chiral columns has been noted jmaterenvironsci.com. The ability to resolve enantiomers is critical for understanding the stereochemical diversity of natural products and for potentially correlating specific stereoisomers with biological activities.
High-Performance Liquid Chromatography (HPLC) with Electrospray Ionization (ESI) Applications
Spectroscopic Techniques for Structural Elucidation and Confirmation
Spectroscopic methods are vital for determining the detailed molecular structure and confirming the identity of Humulene epoxide II.
Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount technique for the structural elucidation of organic compounds. It provides detailed information about the atomic connectivity and spatial arrangement of atoms within a molecule. For Humulene epoxide II, ¹H NMR and ¹³C NMR, along with advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HMBC (Heteronuclear Multiple Bond Correlation), and HMQC (Heteronuclear Multiple Quantum Correlation), are instrumental rsc.orggla.ac.ukneliti.comneliti.comindianastate.eduresearchgate.net.
These techniques allow researchers to assign specific chemical shifts and coupling constants to individual atoms, thereby building a comprehensive structural map of the molecule. For instance, ¹H and ¹³C NMR data, along with COSY, HMBC, and NOESY (Nuclear Overhauser Effect Spectroscopy) correlations, have been used to confirm the structure of Humulene epoxide II and to resolve mixtures containing it and related compounds like caryophyllene (B1175711) epoxide rsc.orggla.ac.ukneliti.comneliti.com.
Specific ¹H and ¹³C NMR data for Humulene epoxide II, as reported in one study, include:
Table 3: Selected Nuclear Magnetic Resonance (NMR) Data for Humulene Epoxide II
| Nucleus | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|---|
| ¹³C | C1 (CH₂) | 40.59 | dd | J = 13.6, 9.0 | rsc.org |
| ¹³C | C14 (CH₃) | 18.10 | br s | - | rsc.org |
| ¹³C | C15 (CH₃) | 16.37 | s | - | rsc.org |
| ¹H | Hβ of C1 | 1.87 | dd | J = 13.6, 9.0 | rsc.org |
Note: The assignments are based on the detailed structural elucidation provided in the referenced study.
Mass Spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of Humulene epoxide II, thereby confirming its identity. As mentioned earlier, its molecular weight is approximately 220.35 g/mol , with the molecular formula C15H24O nist.govnih.gov. MS provides this information by measuring the mass-to-charge ratio (m/z) of ionized molecules and their fragments.
When coupled with GC or HPLC, MS acts as a highly sensitive detector, enabling the identification of Humulene epoxide II even at low concentrations within complex mixtures chemfaces.comnih.govjmaterenvironsci.comnih.govcurrentsci.combibliotekanauki.pluns.ac.rsnih.govresearchgate.netmdpi.comnih.gov. The fragmentation patterns observed in MS analysis are unique to each compound and serve as a fingerprint for identification, often cross-referenced with spectral databases and literature data chemfaces.comjmaterenvironsci.combibliotekanauki.pluns.ac.rsnih.gov. High-resolution MS can provide even more precise mass measurements, allowing for unambiguous determination of elemental composition.
Compound List
Humulene epoxide II
Caryophyllene epoxide
Humulene-6,7-epoxide
Zerumbone
Viridiflorol
Copa-3-en-2α-ol
Caryophyllene oxide
Mustakone
Kobusone
Cyperotundone
Humulene dioxide
(-)-Guaia-1(10),11-dien-9-one
Muurolane-2β,9β-diol-3-ene
Corymbolone
α-Humulene
β-Caryophyllene
Linalool
(E)-Nerolidol
α-Copaene
α-Muurolol
α-Selinene
β-Selinene
14-Hydroxy-9-epi-(E)-caryophyllene
Carotol
Ep-α-cadinol
Ep-α-muurolol
β-Cedrene
δ-Cadinol
β-Cubebene
4-Terpineol
Germacrene D-4-ol
Diepicedrene-1-oxide
Z,Z,Z-1,5,9,9-tetramethyl-1,4,7-cycloundecatriene
4-phenyl-2-butanone
2-(2-phenylethyl) chromone (B188151)
Fernenol
Lupeol
Trans-anethole
Methyl chavicol
Neophytadiene
Isobornyl isobutanoate <6-hydroxy->
Vulgarone B
Allohimachalol
α-Pinene
δ-3-Carene
Limonene
Myrcene
Bornyl acetate (B1210297)
1-epi-Cubenol
γ-Eudesmol
β-Eudesmol
Sabinene
(R)-(-)-α-Phellandrene
(R)-(+)-Limonene
(R)-(-)-Linalool
(R)-(-)-terpinen-4-ol
(S)-(−)-α-terpineol
(S)-(−)-germacrene D
6-Methyl-5-hepten-2-one
Epoxyhumulene II
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Hyphenated Analytical Platforms for Comprehensive Profiling
The comprehensive profiling of humulene epoxide II, a sesquiterpene epoxide found in various plant species, necessitates the application of sophisticated analytical techniques that can effectively separate, identify, and quantify this compound within complex natural product matrices. Hyphenated analytical platforms, which combine separation techniques with sensitive detection methods, are indispensable for achieving this objective. These integrated systems provide enhanced selectivity, sensitivity, and structural information, enabling detailed characterization and robust identification of humulene epoxide II.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like humulene epoxide II. GC-MS excels at separating complex mixtures of isomers and related compounds based on their volatility and interaction with the stationary phase of the GC column. The subsequent mass spectrometric detection provides molecular weight information and characteristic fragmentation patterns, which are crucial for compound identification. Research has demonstrated the utility of GC-MS in identifying and quantifying humulene epoxide II in essential oils from various plant sources, such as Senecio nudicaulis and Zanthoxylum dissitum roots chemfaces.combiocrick.com.
Typical GC-MS analyses for humulene epoxide II employ non-polar or moderately polar capillary columns, such as HP5-MS or similar phases, to achieve optimal separation rsc.org. The carrier gas, commonly Helium, facilitates the chromatographic separation, while a programmed temperature ramp from initial lower temperatures to higher ones (e.g., 50 °C to 320 °C) ensures the elution of compounds with a range of volatilities rsc.org. Mass spectrometric detection, typically using Electron Ionization (EI) at 70 eV, generates characteristic fragment ions, with m/z values such as 109, 43, and 41 often being prominent for humulene epoxide II nih.govfoodb.ca. Retention indices (RI), determined using homologous series of n-alkanes, provide an additional layer of identification and reproducibility across different GC systems rsc.orgnist.gov.
Table 1: GC-MS Characterization of Humulene Epoxide II
| Parameter | Value/Description | Reference(s) |
| Column | HP5-MS fused silica (B1680970) capillary column (30 m × 0.25 mm i.d., 0.50 μm film) | rsc.org |
| Carrier Gas | Helium (He) at 1 mL/min | rsc.org |
| Temperature Program | 5 min at 50 °C; ramp at 5 °C/min to 320 °C | rsc.org |
| Injection Volume | 2 µL | rsc.org |
| Split Ratio | 10:1 | rsc.org |
| MS Ionization Energy | 70 eV | rsc.org |
| MS Transfer Line Temp. | 250 °C | rsc.org |
| Key Fragment Ions (m/z) | 109, 43, 41 | nih.gov, foodb.ca |
| RI (Non-polar column) | ~1600-1620 (e.g., 1605, 1614, 1608, 1619) | nist.gov |
| RI (Polar column) | ~2000-2070 (e.g., 2045, 2071, 2002) | nist.gov |
| NIST Library Match | 384119, 107003 | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly High-Performance Liquid Chromatography coupled with Electrospray Ionization (HPLC-ESI-MS), offers a complementary approach for the comprehensive profiling of humulene epoxide II. LC-MS is advantageous for analyzing compounds that may be less volatile or thermally sensitive, or for achieving higher resolution separation of complex mixtures where GC might be limited. The ESI interface allows for soft ionization, yielding molecular ions ([M+H]⁺ or [M-H]⁻) and characteristic adducts, which are vital for molecular weight confirmation.
A common HPLC-ESI-MS method for humulene epoxide II involves reverse-phase chromatography using a mobile phase gradient of acetonitrile (B52724) and an aqueous buffer, such as 0.05% acetic acid in water chemfaces.com. Parameters like flow rate (e.g., 0.6 mL/min), column temperature (e.g., room temperature), spray voltage (e.g., 4.2 kV), and capillary temperature (e.g., 220 °C) are optimized to achieve efficient separation and ionization chemfaces.com. The use of nitrogen as a carrier gas and precise control of voltages are critical for reproducible MS detection. While specific profiling studies detailing extensive LC-MS data for humulene epoxide II are less detailed in the provided literature compared to GC-MS, this platform is essential for analyzing less volatile derivatives or for targeted quantification in complex biological samples.
Table 2: HPLC-ESI-MS Parameters for Humulene Epoxide II Analysis
| Parameter | Value/Description |
| Mobile Phase | Acetonitrile - 0.05% Acetic acid H₂O (gradient elution) |
| Flow Rate | 0.6 mL/min |
| Column Temperature | Room Temperature |
| Ionization Mode | Electrospray Ionization (ESI) |
| Spray Voltage | 4.2 kV |
| Capillary Offset Voltage | –60V |
| Capillary Temperature | 220 °C |
| Carrier Gas (for ESI) | N₂ (0.9 L/min) |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Conjunction with Separation Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly when coupled with chromatographic separation, provides unparalleled structural elucidation capabilities, which are fundamental to comprehensive profiling. While not a hyphenated technique in the same sense as GC-MS or LC-MS, NMR is frequently employed after chromatographic isolation to confirm the identity and stereochemistry of humulene epoxide II. Techniques such as ¹H NMR, ¹³C NMR, and various 2D NMR experiments (COSY, HSQC, HMBC, NOESY) allow for the detailed mapping of molecular structure, including the precise location of functional groups and stereochemical assignments rsc.org.
For instance, detailed ¹H and ¹³C NMR analyses in solvents like C₆D₆ have been performed on humulene epoxide II, providing characteristic chemical shifts and coupling constants that confirm its structure and stereochemistry rsc.org. These spectral data are invaluable for distinguishing humulene epoxide II from its isomers and related compounds. By analyzing the chemical shifts of protons and carbons, and through correlations observed in 2D NMR experiments, researchers can definitively verify the presence and structural integrity of the epoxide ring and the sesquiterpene skeleton.
Table 3: Key ¹H NMR Data for Humulene Epoxide II (Compound 7 in rsc.org)
| Proton Assignment (approx.) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| Hβ (C1-CH₂) | 1.87 | dd | 13.6, 9.0 | rsc.org |
| Hα (C1-CH₂) | 1.77 | br dd | - | rsc.org |
| H at C7 | 3.00 | d | 3.0 | rsc.org |
| H at C6 | 2.70 | dd | 9.0, 3.0 | rsc.org |
| CH₃ at C5 (gem-dimethyl) | 1.28 | s | - | rsc.org |
| CH₃ at C5 (gem-dimethyl) | 1.26 | s | - | rsc.org |
| CH₃ at C8 | 0.98 | s | - | rsc.org |
| CH₃ at C11 | 1.70 | s | - | rsc.org |
Note: Full NMR assignments are complex and detailed in the source. These are illustrative key signals.
The synergistic application of GC-MS for initial separation and identification, LC-MS for broader profiling of less volatile components, and NMR for definitive structural confirmation constitutes a powerful strategy for the comprehensive profiling of humulene epoxide II in diverse research contexts.
Compound List:
Humulene epoxide II
α-humulene
Caryophyllene oxide
β-caryophyllene
epi-α-cadinol
epi-α-muurolol
β-cedrene
longiborneol
1-tridecene
citronellol
δ-cadinol
β-cubebene
4-terpineol
germacrene D-4-ol
diepicedrene-1-oxide
Z,Z,Z-1,5,9,9-tetramethyl-1,4,7-cycloundecatriene
Humulene epoxide I
Humulene 2,3-epoxide
Humulene 2,3;6,7-diepoxides
Humulene 9,10-epoxide
Humulene 2,3;6,7;9,10-triepoxides
Biological Activities and Molecular Mechanisms of Humulene Epoxide Ii
Research on Anti-inflammatory Effects of Humulene (B1216466) Epoxide II
Humulene epoxide II has been identified as a component in essential oils with demonstrated anti-inflammatory properties. nih.govresearchgate.net Studies are exploring its capacity to modulate key inflammatory pathways and mediators.
Modulation of Inflammatory Mediators (e.g., Nitric Oxide Production)
A key aspect of the anti-inflammatory action of humulene epoxide II involves its ability to suppress the production of inflammatory mediators. Essential oils containing humulene epoxide II have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. nih.govscielo.org.mx For instance, an essential oil from Hedychium greenii, with humulene epoxide II as a constituent, significantly suppressed NO levels by 84% at a concentration of 100 μg/mL. nih.gov This inhibition of NO production is a crucial anti-inflammatory mechanism, as excessive NO contributes to tissue damage during inflammation. mdpi.com Furthermore, research has indicated that essential oils containing humulene epoxide II can also reduce the levels of other inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.gov
The inhibition of these mediators is often linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for their production. nih.govacs.orgnih.gov For example, a study on Cordia verbenacea essential oil, which contains related sesquiterpenes, demonstrated a reduction in iNOS and COX-2 expression. nih.gov
| Source of Essential Oil | Major Constituent(s) | Model | Mediator Inhibited | Inhibition (%) | Concentration |
|---|---|---|---|---|---|
| Hedychium greenii | Humulene epoxide II (19.86%) | LPS-activated RAW 264.7 macrophages | NO | 84% | 100 µg/mL |
| Hedychium greenii | Humulene epoxide II (19.86%) | LPS-activated RAW 264.7 macrophages | PGE2 | 87% | 100 µg/mL |
| Hedychium greenii | Humulene epoxide II (19.86%) | LPS-activated RAW 264.7 macrophages | TNF-α | 94.3% | 100 µg/mL |
| Hedychium greenii | Humulene epoxide II (19.86%) | LPS-activated RAW 264.7 macrophages | IL-6 | 95% | 100 µg/mL |
| Hedychium greenii | Humulene epoxide II (19.86%) | LPS-activated RAW 264.7 macrophages | IL-1β | 85% | 100 µg/mL |
Cellular Signaling Pathway Interventions (e.g., NF-κB, MAPK)
The anti-inflammatory effects of humulene epoxide II are mediated through its intervention in key cellular signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. acs.orgajol.info These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory genes. acs.org Research on essential oils containing humulene epoxide II and related sesquiterpenes has shown the ability to inhibit the activation of NF-κB. ajol.infonih.gov By preventing the activation of NF-κB, these compounds can suppress the transcription of genes encoding for inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2. acs.org
Similarly, the MAPK signaling pathway is another target. Studies have indicated that compounds structurally similar to humulene epoxide II can block the phosphorylation of MAPKs, which is a critical step in the activation of this pathway. researchgate.net The inhibition of both NF-κB and MAPK pathways provides a molecular basis for the observed reduction in inflammatory mediators.
In Vitro and Ex Vivo Models of Inflammation
The anti-inflammatory potential of humulene epoxide II has been primarily investigated using various in vitro and ex vivo models of inflammation. nih.govresearcher.life A commonly used in vitro model is the lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cell line. nih.govresearchgate.net In this model, LPS, a component of the outer membrane of Gram-negative bacteria, induces a strong inflammatory response, characterized by the production of high levels of NO and pro-inflammatory cytokines. nih.gov Essential oils containing humulene epoxide II have consistently demonstrated the ability to counteract these effects in LPS-treated macrophages. nih.govscielo.org.mx
Ex vivo studies using human blood have also been employed to assess anti-inflammatory activity. researcher.life In these models, the inhibition of prostaglandin E2 (PGE2) release is a key marker of anti-inflammatory efficacy. Essential oils from the Myrtaceae family, which include humulene epoxide II as a potential anti-inflammatory biomarker, have shown significant inhibition of PGE2 release. researcher.life
Investigations into Antibacterial Activities of Humulene Epoxide II
In addition to its anti-inflammatory properties, humulene epoxide II has been explored for its potential as an antibacterial agent. biosynth.com
Mechanisms of Action Against Bacterial Pathogens
The proposed mechanism of action for the antibacterial activity of sesquiterpenes like humulene epoxide II involves their interaction with bacterial cell membranes. biosynth.com The lipophilic nature of these compounds allows them to penetrate the bacterial cell wall and disrupt the integrity of the cell membrane. revistabionatura.com This disruption can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, bacterial cell death. The epoxide functional group is thought to play a significant role in its reactivity and biological activity. ontosight.ai
Studies on Gram-Positive and Gram-Negative Bacteria
The antibacterial activity of essential oils containing humulene epoxide II has been evaluated against a range of both Gram-positive and Gram-negative bacteria. revistabionatura.comnih.gov Studies have shown that these essential oils can be effective against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. revistabionatura.com For instance, an essential oil from Centrolobium paraense, containing 16.86% humulene epoxide II, exhibited a minimum inhibitory concentration (MIC) of 100 µL/mL against Staphylococcus aureus. revistabionatura.com
However, the efficacy against Gram-negative bacteria appears to be more variable. While some studies report activity against Escherichia coli, others have found essential oils rich in humulene epoxide II to be ineffective against it and other Gram-negative bacteria like Pseudomonas aeruginosa and Klebsiella pneumoniae. revistabionatura.comnih.gov The outer membrane of Gram-negative bacteria, with its lipopolysaccharide covering, is thought to restrict the diffusion of hydrophobic compounds like sesquiterpenes, making them generally less susceptible than Gram-positive bacteria. revistabionatura.com
| Source of Essential Oil | Humulene Epoxide II Content (%) | Bacterial Strain | Gram Stain | Activity (MIC) |
|---|---|---|---|---|
| Centrolobium paraense | 16.86% | Staphylococcus aureus | Positive | 100 µL/mL |
| Centrolobium paraense | 16.86% | Enterococcus faecalis | Positive | 600 µL/mL |
| Centrolobium paraense | 16.86% | Escherichia coli | Negative | Ineffective |
| Centrolobium paraense | 16.86% | Klebsiella pneumoniae | Negative | Ineffective |
| Centrolobium paraense | 16.86% | Pseudomonas aeruginosa | Negative | Ineffective |
| Senecio vulgaris (Population 1) | 17.87% | Escherichia coli | Negative | Heightened activity noted |
| Senecio vulgaris (Population 2) | 21.55% | Escherichia coli | Negative | Heightened activity noted |
| Senecio vulgaris | - | Pseudomonas aeruginosa | Negative | 400 µg/mL |
| Senecio vulgaris | - | Streptococcus pyogenes | Positive | 800 µg/mL |
Microbial Sensitivity and Resistance Research
Humulene epoxide II has demonstrated notable antimicrobial properties in various studies. Research on essential oils from two different populations of Senecio vulgaris L. identified humulene epoxide II as the primary constituent, with concentrations of 17.87% and 21.55%, respectively. nih.govresearchgate.nettums.ac.ir These essential oils showed significant antibacterial effects, particularly against Escherichia coli. nih.govresearchgate.nettums.ac.ir Further testing revealed that Pseudomonas aeruginosa was the most susceptible bacterium, while Streptococcus pyogenes was the most resistant. nih.govtums.ac.ir
The compound is also a component of essential oils from plants like Mallotus repandus, where it contributes to the oil's bactericidal effect against Gram-positive bacteria and its ability to inhibit biofilm formation in Staphylococcus aureus. acgpubs.org Its presence in various plant essential oils suggests a role in their defense mechanisms. biosynth.com
In the realm of antifungal activity, humulene epoxide II has been investigated for its effects against various Candida species. mdpi.com Studies have indicated its potential to inhibit the growth of certain fungi and have correlated its presence with the antibiofilm activity of essential oils. mdpi.comontosight.ai For instance, it was identified as a major component (35.0%) in an essential oil from Cyperus rotundus that inhibited the growth of Aspergillus flavus. nih.gov Another study highlighted its presence in Teucrium capitatum essential oil, which displayed promising antifungal activity, including the inhibition of Candida albicans germ tube formation. researchgate.net
Studies on Anticancer Properties of Humulene Epoxide II
Humulene epoxide II has been a subject of interest in cancer research for its potential antiproliferative and cytotoxic effects. biosynth.com
Mechanisms of Antiproliferative Activity in Cell Lines
Research has shown that essential oils containing humulene epoxide II exhibit antiproliferative activity against various cancer cell lines. An essential oil from the trunk bark of Tetraclinis articulata, containing up to 7.2% humulene epoxide II, displayed cytotoxic effects against human mammary carcinoma (MDA-MB-231) and colorectal carcinoma (SW620) cell lines. semanticscholar.orgnih.govfdmm.net The colorectal carcinoma line was found to be more sensitive, with IC50 values ranging from 25.7 to 96.5 µg/mL for the oil and its fractions. semanticscholar.orgnih.gov
Similarly, essential oils from Hedychium species, with humulene epoxide II content as high as 19.86%, showed potent antiproliferative activity against MCF-7 (breast), HepG2 (liver), and PC3 (prostate) cancer cell lines, with IC50 values under 150 μg/mL. nih.gov The essential oil from Psidium guajava leaves, containing humulene epoxide II, was also effective against MCF-7, HeLa (cervical), and M059J (glioblastoma) tumor cell lines. core.ac.uk While these studies point to the activity of the essential oils, the specific contribution of humulene epoxide II to this effect is often part of a synergistic action with other components like β-caryophyllene and α-humulene. core.ac.uknchu.edu.tw
Table 1: Antiproliferative Activity of Essential Oils Containing Humulene Epoxide II
| Plant Source | Cancer Cell Line(s) | Humulene Epoxide II Content (%) | Observed Effect (IC50) |
|---|---|---|---|
| Tetraclinis articulata (Trunk Bark) | SW620 (Colorectal Carcinoma) | 2.6–7.2 | 25.7 to 96.5 µg/mL |
| Tetraclinis articulata (Trunk Bark) | MDA-MB-231 (Mammary Carcinoma) | 2.6–7.2 | Moderate to weak activity |
| Hedychium species (Rhizome) | MCF-7 (Breast), HepG2 (Liver), PC3 (Prostate) | up to 19.86 | < 150 μg/mL |
| Psidium guajava (Leaf) | MCF-7 (Breast), HeLa (Cervical), M059J (Glioblastoma) | 1.4 | Effective against tested lines |
| Baccharis erythrophloia (Leaf) | OEC-M1, J5, A549, HT-29, UACC-62, K562 | 0.3 | Oil IC50: 5.8 to 48.6 µg/mL |
Induction of Apoptosis and Cell Cycle Modulation Research
The anticancer mechanisms of sesquiterpenes like humulene epoxide II often involve the induction of apoptosis (programmed cell death) and modulation of the cell cycle. researchgate.netnih.gov While direct studies on humulene epoxide II are limited, research on its isomer, α-humulene, provides insight into potential mechanisms. α-humulene has been shown to induce apoptosis in liver cancer cells through intrinsic pathways. nih.govnih.gov This process often involves the disruption of the mitochondrial membrane, an increase in reactive oxygen species (ROS), and the activation of caspases. nih.govnih.gov
Essential oils containing caryophyllane sesquiterpenes can arrest the cell cycle at different phases, such as G0/G1 or G2/M, preventing cancer cell proliferation. mdpi.com This is achieved by modulating the expression of key regulatory proteins like cyclins and cyclin-dependent kinases (CDKs). nih.govmdpi.com For example, β-caryophyllene, a related compound, can induce a G2/M phase block in cholangiocarcinoma cells. mdpi.com The dephosphorylation of protein kinase B (PKB) is another mechanism that can lead to the initiation of caspase-dependent apoptosis and cell cycle arrest. nih.gov
Cellular Target Identification in Cancer Models
The lipophilic nature of humulene epoxide II allows it to interact with biological membranes, potentially affecting cell signaling pathways and enzyme functions. biosynth.com A key mechanism for related sesquiterpenes is the generation of reactive oxygen species (ROS) and the depletion of glutathione (B108866) (GSH), which makes cancer cells more susceptible to oxidative stress-induced apoptosis. nih.govmdpi.com
Studies on α-humulene have identified the suppression of the protein kinase B (PKB) signaling pathway as a critical element in its selective inhibition of hepatocellular carcinoma cell proliferation. nih.gov Furthermore, some caryophyllane sesquiterpenes have been found to inhibit the function of drug efflux pumps like P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRP1, MRP2). mdpi.com α-humulene, for instance, has been shown to inhibit the efflux of doxorubicin (B1662922) in resistant cancer cells, suggesting it can target and overcome mechanisms of multidrug resistance. mdpi.com
Synergistic Effects with Established Anticancer Agents in Preclinical Models
A significant area of research is the potential for sesquiterpenes to act as chemosensitizing agents, enhancing the efficacy of established anticancer drugs. mdpi.com This allows for the possibility of using lower doses of chemotherapeutic agents, thereby reducing their associated side effects. mdpi.com
Studies on α-humulene have demonstrated synergistic effects with conventional drugs like doxorubicin, oxaliplatin, and 5-fluorouracil. nih.govresearchgate.net For example, α-humulene was shown to potentiate doxorubicin's anticancer properties in colon adenocarcinoma cells. nih.gov This synergistic activity is often attributed to mechanisms such as increased cell membrane permeability, which enhances the uptake of the chemotherapy drug, or the inhibition of multidrug resistance proteins. researchgate.netmdpi.com While direct evidence for humulene epoxide II is still emerging, the behavior of its structural analogues strongly suggests its potential for similar synergistic interactions in preclinical cancer models. mdpi.com
Antimalarial Activity Studies of Humulene Epoxide II
Humulene epoxide II has been identified as a compound with potential antimalarial properties. neo-biotech.com It has been found in plants used in traditional medicine to treat malaria. uliege.be Research has demonstrated its in vitro activity against the malaria parasite, Plasmodium falciparum. researchgate.nettandfonline.comtandfonline.com
One study identified humulene epoxide II in the essential oil of Croton sylvaticus trunk bark, which showed potent activity against both the asexual (Pf3D7) and sexual (gametocyte) stages of P. falciparum. uliege.be The essential oil had an IC50 value of 9.06 ± 2.15 µg/mL against the asexual stage and 0.56 µg/mL against gametocytes. uliege.be The search for new antimalarial drugs with novel modes of action is critical due to widespread resistance to existing therapies, and natural products like humulene epoxide II are valuable candidates for further investigation. nih.govmdpi.comnih.gov
In Vitro Efficacy Against Parasitic Strains
Humulene epoxide II has shown notable in vitro activity against various parasitic strains, particularly the malaria parasite, Plasmodium falciparum. vulcanchem.com Studies have demonstrated its ability to inhibit the growth of these parasites, indicating its potential as a basis for new antimalarial treatments. vulcanchem.com Essential oils containing humulene epoxide II have also been evaluated against other parasites like Trypanosoma cruzi and Trichomonas vaginalis. researchgate.net
| Parasitic Strain | Efficacy | Source |
| Plasmodium falciparum | Growth inhibition | vulcanchem.com |
| Trypanosoma cruzi | Activity observed at higher concentrations | researchgate.net |
| Trichomonas vaginalis | Activity observed at higher concentrations | researchgate.net |
| Leishmania amazonensis | In vitro activity demonstrated by essential oils containing humulene epoxide II | mdpi.com |
Proposed Antimalarial Mechanisms
The exact antimalarial mechanisms of humulene epoxide II are still under investigation, but some potential pathways have been proposed. One suggested mechanism involves the interference with hemozoin formation, a crucial detoxification process for the malaria parasite. vulcanchem.com Another possibility is the disruption of the parasite's mitochondrial function. vulcanchem.com It has also been suggested that humulene epoxide II might act as a prodrug, being converted into an active metabolite within the body to exert its antimalarial effect. tandfonline.comresearchgate.net
Antioxidant Activity Research of Humulene Epoxide II
Radical Scavenging Assays
Humulene epoxide II has been identified as a component of essential oils that exhibit significant antioxidant activity. chemfaces.com Various radical scavenging assays have been employed to evaluate this property. In studies using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, essential oils containing humulene epoxide II have demonstrated considerable radical scavenging potential. researchgate.netnih.govtandfonline.com For instance, an essential oil of Alpinia allughas, with humulene epoxide II as a major constituent (14.1%), showed good antioxidant potential. tandfonline.com Similarly, essential oil from Senecio nudicaulis, containing 21.25% humulene epoxide II, exhibited significant antioxidant activity by scavenging DPPH, ABTS, and nitric oxide radicals. chemfaces.com The IC50 values, which represent the concentration required to scavenge 50% of the radicals, have been determined in various studies, highlighting the dose-dependent antioxidant capacity. chemfaces.comasianpubs.org
| Assay | Source Material | Key Findings |
| DPPH Radical Scavenging | Essential oil of Piper penangense | Significant inhibition (72.5% ± 0.22 mg/mL) at 1,000 µg/mL concentration. researchgate.net |
| DPPH, ABTS, and Nitric Oxide Scavenging | Essential oil of Senecio nudicaulis | Significant activity with IC50 values of 10.61 ± 0.14 µg/mL (DPPH), 11.85 ± 0.28 µg/mL (ABTS), and 11.29 ± 0.42 µg/mL (Nitric Oxide). chemfaces.com |
| DPPH Radical Scavenging | Essential oil of Duguetia riparia | Major constituents including humulene epoxide II (11.86%) contributed to antioxidant activity. nih.gov |
| DPPH Radical Scavenging | Essential oil of Alpinia allughas | Good antioxidant potential with an IC50 value of 84.60 µg/ml. tandfonline.com |
| DPPH Radical Scavenging | Essential oil of Alpinia oxyphylla | Strong DPPH radical scavenging activity with an IC50 value of 140.7 µg/mL. asianpubs.org |
Cellular Oxidative Stress Modulation
Research suggests that humulene epoxide II may play a role in modulating cellular oxidative stress. mdpi.com While direct studies on humulene epoxide II are limited, the broader class of sesquiterpenes, to which it belongs, has been investigated for its effects on cellular pathways related to oxidative stress. nih.gov The epoxide functional group is crucial for the reactivity and potential biological activities of the compound. ontosight.ai Its lipophilic nature allows it to interact with biological membranes, potentially influencing cell signaling pathways and enzyme functions related to oxidative stress. biosynth.com
Other Documented Biological Activities
Insecticidal Properties
Humulene epoxide II has been identified as a component in essential oils with demonstrated insecticidal properties. ontosight.ai These oils have shown toxicity against various insect pests. For example, the essential oil from the roots of Zanthoxylum dissitum, containing 29.4% humulene epoxide II, exhibited moderate contact toxicity against the cigarette beetle (Lasioderma serricorne), the red flour beetle (Tribolium castaneum), and the black carpet beetle (Attagenus piceus). researchgate.net Essential oils from Citrus limonum and Syzygium aromaticum, which also contain humulene epoxide II, have shown significant insecticidal activity against the grain weevil (Sitophilus granarius). silae.it The fumigant toxicity of essential oils containing humulene epoxide II has also been observed against pests like the whitefly (Bemisia tabaci). cirad.fr
| Target Insect | Source of Essential Oil | Activity |
| Lasioderma serricorne (cigarette beetle) | Zanthoxylum dissitum roots | Moderate contact toxicity (LD50: 13.8 µ g/adult ). researchgate.net |
| Tribolium castaneum (red flour beetle) | Zanthoxylum dissitum roots | Moderate contact toxicity (LD50: 43.7 µ g/adult ). researchgate.net |
| Attagenus piceus (black carpet beetle) | Zanthoxylum dissitum roots | Moderate contact toxicity (LD50: 96.8 µ g/adult ). researchgate.net |
| Sitophilus granarius (grain weevil) | Citrus limonum and Syzygium aromaticum | Very important insecticidal activity. silae.it |
| Bemisia tabaci (whitefly) | Lippia multiflora and Aframomum latifolium | Fumigant toxicity. cirad.fr |
| Leptinotarsa decemlineata (Colorado potato beetle) | Achillea species | Toxic effect. acgpubs.org |
Selective Toxicity in Cyanobacteria
Humulene epoxide II has demonstrated notable selective toxicity against specific cyanobacteria, which are photosynthetic bacteria often responsible for harmful algal blooms. Research has identified this compound as a potential natural algicide.
Detailed studies involving essential oils containing humulene epoxide II have shown significant inhibitory effects on the growth of certain cyanobacteria. For instance, an essential oil where humulene epoxide II was a major component (13.9%) exhibited complete growth inhibition of the cyanobacterium Oscillatoria perornata at a concentration of 28.5 μg/mL. acs.orgresearchgate.net This effect was selective, as the same oil showed significantly lower toxicity toward another cyanobacterium, Oscillatoria agardhii, and the green alga Selenastrum capricornutum. acs.orgresearchgate.net This selectivity is crucial as it suggests the potential to control harmful cyanobacterial blooms with minimal impact on other beneficial aquatic algae. researchgate.net The exploration of such natural compounds is vital for developing environmentally sustainable methods to manage water quality. researchgate.netmdpi.commdpi.com While the precise molecular mechanisms for this selective toxicity are not fully elucidated, they are thought to involve interactions specific to the cellular or metabolic pathways of susceptible cyanobacteria. mdpi.com
| Research Finding | Target Organism | Concentration for Complete Inhibition | Source(s) |
| An essential oil containing 13.9% humulene epoxide II showed complete growth inhibition. | Oscillatoria perornata (Cyanobacterium) | 28.5 µg/mL | acs.orgresearchgate.net |
| The same essential oil showed significantly lower toxicity at the same concentration. | Oscillatoria agardhii (Cyanobacterium) | >285 µg/mL | acs.org |
| The same essential oil showed significantly lower toxicity at the same concentration. | Selenastrum capricornutum (Green Alga) | 285 µg/mL | acs.org |
General Cellular and Molecular Interactions of Humulene Epoxide II
The biological effects of humulene epoxide II are rooted in its interactions at the cellular and molecular levels, particularly with biological membranes and enzymes.
Interaction with Biological Membranes
As a lipophilic sesquiterpene, humulene epoxide II is anticipated to interact readily with the lipid bilayers of biological membranes. biosynth.com This interaction can alter the physical properties of the membrane, such as its fluidity and permeability. nih.gov Such changes can subsequently disrupt the function of integral membrane proteins, including channels and receptors, which are vital for cellular signaling and transport. biosynth.com The structural characteristics of humulene epoxide II, particularly the presence of the epoxide group, contribute to its ability to interfere with membrane-dependent cellular processes. ontosight.ai While its direct effects are a subject of ongoing research, its structural similarity to other cyclic hydrocarbons like α-humulene suggests it may accumulate within the membrane, leading to swelling and increased permeability. nih.govnih.gov This mechanism could facilitate the entry of other substances into the cell, a property that has been observed with related sesquiterpenes. nih.gov
Influence on Enzyme Functions
Humulene epoxide II can influence the function of various enzymes, a key aspect of its bioactivity. biosynth.com The epoxide ring in its structure is a reactive functional group that can form covalent bonds with nucleophilic residues, such as amino acids, within the active sites of enzymes, potentially leading to their inhibition. ontosight.ai
Chemical Synthesis and Structural Modification of Humulene Epoxide Ii and Its Analogs
Total Synthesis Strategies for Humulene (B1216466) Epoxide II
The total synthesis of humulene epoxide II is intrinsically linked to the synthesis of its precursor, humulene. Strategies to construct the 11-membered macrocyclic triene of humulene have evolved significantly, employing various metal-mediated cyclization reactions. Any total synthesis of humulene epoxide II would logically conclude with a selective epoxidation of the C8-C9 double bond of synthetically derived humulene.
Key strategies for the synthesis of the humulene core include:
Nickel-Catalyzed Carbonyl Coupling: An early approach utilized nickel tetracarbonyl [Ni(CO)₄] to mediate the intramolecular coupling of a bis-allylic dibromide, successfully forming the 11-membered ring. This method, however, initially produced a geometric isomer of humulene, which required a subsequent photochemical isomerization step to yield the natural product. mdpi.com
Palladium-Mediated Intramolecular Coupling: More contemporary methods have employed palladium catalysts. The Nozaki-Hiyama-Kishi (NHK) reaction, which involves the intramolecular coupling of an allyl halide and an aldehyde, has become a powerful tool for forging macrocycles like the humulene skeleton. mdpi.comrsc.org This approach is often used as a key late-stage macrocyclization step.
Suzuki and Related Cross-Couplings: Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have also been adapted for macrocyclization. One route to humulene involved an intramolecular Suzuki reaction to form the 11-membered ring. mdpi.com
Modern Palladium-Catalyzed Allylic Alkylation: A concise route developed by Hu and Corey involved an intramolecular palladium-catalyzed allylic alkylation of an allylic carbonate/silyl ether to form a cycloundecadienone, which was then converted to humulene in high yield. mdpi.com
These total synthesis approaches primarily focus on efficiently creating the challenging macrocyclic core of humulene, which can then, in principle, be converted to humulene epoxide II.
Semisynthesis and Chemical Derivatization of Humulene Epoxide II
Given the natural availability of humulene, semisynthesis is a more common and practical approach to obtaining humulene epoxide II and its isomers. The primary challenge lies in the selective functionalization of one of the three non-conjugated double bonds within the humulene molecule. The reactivity of these double bonds is generally considered to be Δ¹,² > Δ⁸,⁹ > Δ⁴,⁵, which complicates the direct synthesis of epoxides at the less reactive positions. stir.ac.uk
A successful partial synthesis of (±)-humulene epoxide-I and -II involves the epoxidation of humulene with one mole of a peracid while the humulene is adsorbed on silica (B1680970) gel impregnated with silver nitrate (B79036) (SiO₂-AgNO₃). researchgate.net This support appears to modify the reactivity or conformation of humulene, allowing for the formation of the C8-C9 epoxide (humulene epoxide II). researchgate.net
Humulene epoxide II can also serve as a starting material for further chemical modifications (derivatization). For instance, treatment of humulene epoxide II with an aqueous solution at pH 4 induces a transannular cyclization, leading to the formation of a bicyclic diol known as bicyclohumulenediol. kisti.re.kr This demonstrates the potential of humulene epoxides to act as precursors for more complex, rearranged sesquiterpenoid skeletons.
Synthesis of Structurally Related Humulane-Type Sesquiterpenoids
The synthetic strategies developed for humulene have been extended to the total synthesis of other structurally related and more complex humulane-type sesquiterpenoids. These syntheses often share the common challenge of constructing the 11-membered ring.
Synthesis of Alashanoids B, C, E, and F: The first asymmetric total synthesis of these humulane (B1235185) sesquiterpenoids was achieved using a linear strategy. rsc.org The pivotal step was a late-stage, intramolecular Nozaki–Hiyama–Kishi (NHK) reaction to close the 11-membered macrocycle. rsc.org The precursors for this cyclization were assembled using stereocontrolled aldol (B89426) reactions. rsc.org
Synthesis of (+)-Aquatolide and Related Humulanolides: The total synthesis of these humulane-derived sesquiterpenoid lactones also employed an intramolecular Nozaki–Hiyama–Takai–Kishi reaction to form the core all-trans-humulene lactone skeleton. researchgate.net Another key reaction in this synthesis was a cascade metathesis reaction to construct a crucial side chain. researchgate.net
These examples highlight how intramolecular carbon-carbon bond-forming reactions, particularly the NHK reaction, are a recurring and effective strategy for the macrocyclization step in the synthesis of the humulane family of natural products. rsc.orgresearchgate.net
Interactive Table: Synthetic Strategies for Humulane-Type Compounds
| Target Compound/Class | Key Synthetic Strategy | Primary Function |
|---|---|---|
| Humulene | Nickel-Catalyzed Coupling | Macrocyclization |
| Humulene | Palladium-Catalyzed (NHK, Suzuki) | Macrocyclization |
| Humulene Epoxide II | Semisynthesis (Selective Epoxidation) | Epoxidation |
| Alashanoids | Nozaki-Hiyama-Kishi (NHK) Reaction | Macrocyclization |
| Aquatolide | Nozaki-Hiyama-Takai-Kishi Reaction | Macrocyclization |
Stereochemical Control in Humulene Epoxide II Synthesis
Achieving stereochemical control is a paramount challenge in the synthesis of humulane sesquiterpenoids due to the conformational flexibility of the 11-membered ring. The absolute stereochemistry of naturally occurring (−)-humulene epoxide-II has been definitively assigned. researchgate.net
In total synthesis, controlling stereochemistry begins with the construction of the acyclic precursor. For example, in the synthesis of the alashanoids, both Evans and non-Evans syn and anti-aldol reactions were used to set the stereocenters in the precursor chain before the macrocyclization step. rsc.org The stereochemistry of these established centers then influences the conformation of the transition state during the ring-closing reaction.
In semisynthetic approaches, stereocontrol is dependent on the method of epoxidation. The facial selectivity of the epoxidizing agent's attack on a specific double bond is influenced by the preferred conformation of the humulene macrocycle. The use of reagents like the SiO₂-AgNO₃ support in peracid epoxidations is a strategy to influence this conformational preference and achieve selective epoxidation of the C8-C9 double bond. researchgate.net The inherent chirality of the humulene starting material, derived from nature, directly translates to the chirality of the resulting epoxide.
Furthermore, the stereochemistry of the epoxide ring itself dictates the outcome of subsequent reactions. The conformationally selective transannular cyclizations of humulene epoxides, such as the acid-catalyzed rearrangement of humulene epoxide II to bicyclohumulenediol, are highly dependent on the stereochemical arrangement of the starting epoxide. kisti.re.krresearchgate.net
Structure Activity Relationship Sar Investigations of Humulene Epoxide Ii and Derivatives
Elucidation of Pharmacophoric Features for Biological Activities
The biological activity of humulene (B1216466) epoxide II is intrinsically linked to its specific chemical structure, particularly the presence and orientation of the epoxide functional group. ontosight.ai A pharmacophore model, which describes the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity, is a key tool in understanding these relationships.
The core pharmacophoric features of humulene epoxide II and related compounds often include:
The Epoxide Ring: This strained three-membered ring is a critical feature, acting as an electrophilic site that can react with nucleophilic residues in biological targets like enzymes and proteins. The reactivity of this group is fundamental to many of its observed biological effects. ontosight.ai
Hydrophobic Regions: The large, nonpolar hydrocarbon skeleton of the humulene framework contributes to the molecule's lipophilicity, facilitating its passage through cell membranes to reach intracellular targets.
Stereochemistry: The specific stereoisomerism of humulene epoxide II, with its defined arrangement of atoms in three-dimensional space, plays a significant role in its interaction with chiral biological macromolecules.
Studies on various terpenic epoxides have highlighted that the presence of an epoxide at certain positions can significantly influence biological activity. For instance, in some p-menthane (B155814) derivatives, a C-1 epoxide was found to be crucial for strong antifeedant, nematicidal, and phytotoxic activities. researchgate.net This underscores the importance of the epoxide's position within the molecular scaffold.
Pharmacophore modeling can be generated through ligand-based or structure-based approaches. numberanalytics.com In the absence of a known protein target structure, ligand-based methods analyze a set of active molecules to identify common features. For humulene epoxide II, this would involve comparing its structure to other biologically active sesquiterpene epoxides to delineate the key features necessary for a specific activity.
Table 1: Key Pharmacophoric Features of Humulene Epoxide II
| Feature | Description | Potential Role in Biological Activity |
| Epoxide Ring | A three-membered ring containing an oxygen atom. | Acts as an electrophile, enabling covalent interactions with biological targets. ontosight.ai |
| Hydrophobic Core | The eleven-membered carbon ring structure. | Facilitates membrane permeability and hydrophobic interactions with target sites. |
| Methyl Groups | Four methyl groups attached to the carbon skeleton. | Contribute to the overall shape and steric interactions with target molecules. |
| Double Bonds | Two endocyclic double bonds. | Influence the overall conformation and electronic properties of the molecule. |
Design and Evaluation of Structurally Modified Analogs
The synthesis and evaluation of structurally modified analogs of humulene epoxide II are essential for probing its SAR and potentially enhancing its therapeutic properties. By systematically altering different parts of the molecule, researchers can identify which structural components are critical for its biological effects.
Key modifications could include:
Alteration of the Epoxide Ring: Opening the epoxide ring to form diols or other derivatives can reveal the importance of the intact epoxide for a specific activity. For example, the hydrolysis of humulene epoxide II yields various diols and other rearranged products, and the biological evaluation of these compounds can provide valuable SAR data. lookchem.com
Modification of the Humulene Skeleton: Changes to the eleven-membered ring, such as altering the position of the double bonds or introducing new functional groups, can impact the molecule's conformation and its fit within a biological target.
Substitution at Different Positions: Adding or modifying substituents on the humulene ring can influence the molecule's polarity, solubility, and interactions with target sites.
A study on the synthesis of a library of terpenoid alkaloid-like compounds based on the humulene skeleton demonstrated how structural modifications, including the introduction of a nitrogen atom and ring reconstructions, can lead to new compounds with potential therapeutic applications. researchgate.net While this study did not specifically start from humulene epoxide II, it illustrates the potential for creating diverse analogs from the basic humulene framework.
The evaluation of these analogs typically involves in vitro assays to measure their biological activity against specific targets, such as cancer cell lines, microbes, or parasites. ontosight.aichemfaces.com The results of these assays are then used to refine the SAR model.
Computational Approaches to Structure-Activity Relationships (QSAR, Molecular Docking)
Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are powerful tools for investigating the SAR of humulene epoxide II and its derivatives. nih.gov These approaches can predict the biological activity of new compounds and provide insights into their mechanism of action at the molecular level.
Quantitative Structure-Activity Relationship (QSAR):
QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. dokumen.pub This is achieved by calculating various molecular descriptors for each compound and then using statistical methods to correlate these descriptors with the observed activity.
For humulene epoxide II and its analogs, relevant descriptors could include:
Topological descriptors: These describe the connectivity of atoms in the molecule.
Geometrical descriptors: These relate to the three-dimensional shape of the molecule.
Electronic descriptors: These quantify the electronic properties, such as charge distribution and dipole moment.
Lipophilicity descriptors (e.g., AlogP): These predict the compound's solubility in lipids versus water.
A QSAR model for a series of humulene epoxide II derivatives could help to predict the activity of untested analogs, thereby guiding the synthesis of more potent compounds. researchgate.net
Molecular Docking:
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, humulene epoxide II or its analogs) when bound to a specific protein target. dokumen.pub This method requires the three-dimensional structure of the target protein, which can be obtained from experimental methods like X-ray crystallography or predicted using homology modeling.
Docking studies can:
Identify potential binding sites for humulene epoxide II on a target protein.
Predict the binding affinity of different analogs, helping to prioritize which compounds to synthesize and test.
Reveal the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.
For instance, docking studies have been used to investigate the interaction of other sesquiterpenoids with various protein targets, providing insights into their potential mechanisms of action. dntb.gov.uaarabjchem.org Similar studies on humulene epoxide II could elucidate how it interacts with its biological targets.
Table 2: Calculated Molecular Descriptors for Humulene Epoxide II
| Descriptor | Value | Significance |
| Molecular Formula | C15H24O | Indicates the elemental composition. naturalproducts.net |
| AlogP | 4.25 | Predicts high lipophilicity, suggesting good membrane permeability. naturalproducts.net |
| Topological Polar Surface Area (TopoPSA) | 12.53 Ų | Relates to the polar surface area, which can influence cell penetration. naturalproducts.net |
| Number of Rotatable Bonds | 0 | Indicates a rigid structure. naturalproducts.net |
| Hydrogen Bond Acceptors | 1 | The epoxide oxygen can act as a hydrogen bond acceptor. naturalproducts.net |
| Hydrogen Bond Donors | 0 | The molecule lacks hydrogen bond donor groups. naturalproducts.net |
Correlating Structural Elements with Mechanistic Pathways
The ultimate goal of SAR studies is to connect specific structural features of humulene epoxide II with its underlying mechanisms of action. This involves integrating data from pharmacophore modeling, analog evaluation, and computational studies.
The electrophilic nature of the epoxide ring is a key structural element that likely plays a central role in the mechanistic pathways of humulene epoxide II. ontosight.ai This group can undergo nucleophilic attack by cellular macromolecules, leading to covalent modification and disruption of their function. For example, the cytotoxic effects of some epoxides are attributed to their ability to alkylate DNA or proteins.
Acid-catalyzed rearrangement studies of humulene epoxides have shown that they can form various cyclized products. stir.ac.uk This highlights the conformational flexibility of the humulene ring and its propensity to undergo transannular cyclizations, which could also be a factor in its biological activity. The formation of different ring systems from the humulene epoxide core could lead to a diversity of biological effects.
By correlating the biological activity data of a series of analogs with their structural and computational properties, a more comprehensive understanding of the mechanistic pathways of humulene epoxide II can be achieved. This knowledge is invaluable for the rational design of new and more effective therapeutic agents based on the humulene epoxide scaffold.
Future Perspectives and Research Directions for Humulene Epoxide Ii
Advancements in Biosynthetic Pathway Elucidation
A deeper understanding of the biosynthetic pathways leading to Humulene (B1216466) epoxide II is paramount for its sustainable production and potential bioengineering. Current research has identified Humulene epoxide II as a component in the essential oils of plants like hops and cannabis ontosight.aibiosynth.com. However, the specific enzymes, genes, and regulatory mechanisms responsible for its formation from precursor molecules, such as α-humulene, remain largely uncharacterized. Future research should focus on:
Novel Analytical Technologies for High-Throughput Screening
The efficient and accurate detection and quantification of Humulene epoxide II are essential for both research and potential commercial applications. While Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are established methods chemfaces.comresearchgate.netleafletpub.com, advancements in analytical technologies can significantly enhance screening capabilities. Future directions include:
Deeper Understanding of Molecular Targets and Signaling Networks
While Humulene epoxide II has demonstrated various biological activities, including antimicrobial, antifungal, and potential anticancer effects ontosight.aibiosynth.comchemicalbook.com, its precise molecular targets and the signaling pathways it modulates are not fully elucidated. Future research should aim to:
Development of Advanced Synthetic Methodologies
The chemical synthesis of Humulene epoxide II is crucial for ensuring a consistent and scalable supply for research and development, especially given potential variability in natural sources nih.govthieme-connect.com. While Humulene epoxide II can be synthesized from humulene ontosight.ai, developing more efficient, stereoselective, and cost-effective synthetic routes is a key area for future work. This includes:
Exploration of New Biological Activities and Preclinical Therapeutic Potential
Beyond its known antimicrobial and insecticidal properties, Humulene epoxide II may possess a broader spectrum of biological activities that warrant further investigation. Future research should focus on systematically screening Humulene epoxide II for novel therapeutic applications. Key areas include:
Integration of Omics Data for Systems Biology Approaches
The complexity of biological systems necessitates an integrated approach to fully understand the role and impact of Humulene epoxide II. Leveraging multi-omics data can provide a holistic view of its interactions within cells and organisms. Future research should focus on:
By pursuing these research directions, the scientific community can significantly advance the knowledge base surrounding Humulene epoxide II, paving the way for its potential development into novel therapeutic agents and valuable natural products.
Q & A
Q. How do pH levels during extraction affect Humulene epoxide II quantification, and what protocols minimize variability?
- Answer : Acidic conditions (pH 3.5) enhance recovery from flowers (2.5% yield), while neutral pH (6.0–7.0) optimizes leaf extraction. Use buffered solvents (e.g., phosphate buffer) and validate with spike-and-recovery tests. GC-MS quantification should include internal standards (e.g., tetradecane) to correct for matrix effects. Replicate extractions (n=5) and ANOVA analysis can identify pH-related variability .
Q. How should researchers address discrepancies in reported bioactivity levels of Humulene epoxide II across studies?
- Answer : Contradictions often arise from differences in plant chemotypes, extraction methods, or assay conditions. Conduct meta-analyses to identify confounding variables (e.g., solvent polarity in bioassays). Reproduce studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and publish negative results to reduce publication bias. Cross-laboratory collaborations improve reproducibility .
Methodological Guidelines
- Stereochemical Analysis : Use chiral columns (e.g., Chiralpak IG-3) for HPLC separation and compare optical rotation with literature values .
- Bioactivity Validation : Pair in vitro findings with transcriptomic profiling (e.g., RNA-seq of parasite-treated samples) to identify mechanistic pathways .
- Data Reporting : Follow Beilstein Journal guidelines: include raw spectral data in supplementary files and disclose all statistical parameters (e.g., Tukey’s HSD for post-hoc comparisons) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
